(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione
Description
Properties
CAS No. |
384374-66-7 |
|---|---|
Molecular Formula |
C19H12FN3O4 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyrimidin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H12FN3O4/c20-12-6-4-11(5-7-12)15-14(16(24)13-3-1-10-27-13)17(25)18(26)23(15)19-21-8-2-9-22-19/h1-10,15,25H |
InChI Key |
PTPDTLVDPFVYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
solubility |
53.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
General Framework for MCR-Based Synthesis
Multicomponent reactions are favored for their efficiency in constructing complex heterocyclic systems. For the target compound, a one-pot MCR typically involves the condensation of three components:
-
4-Fluorophenylglyoxal (or its hydrate) as the fluorinated aromatic precursor.
-
Furan-2-carbaldehyde to introduce the hydroxymethylidene-furan moiety.
-
Pyrimidin-2-amine or its derivatives to form the pyrimidine-substituted pyrrolidine ring.
Reaction conditions often include a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a Lewis acid catalyst such as zinc chloride. Temperatures range from 80–120°C, with reaction times of 12–24 hours.
Mechanistic Insights
The MCR proceeds via:
-
Formation of an imine intermediate between pyrimidin-2-amine and 4-fluorophenylglyoxal.
-
Nucleophilic attack by furan-2-carbaldehyde, leading to cyclization and dehydration.
-
Tautomerization to stabilize the hydroxymethylidene group in the (4E)-configuration.
Yields for this method range from 45–68%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Stepwise Condensation and Cyclization
Two-Step Synthesis via Pyrrolidine Intermediate
A sequential approach isolates intermediates for better control over regiochemistry:
Step 1: Formation of 1-(Pyrimidin-2-yl)Pyrrolidine-2,3-dione
Step 2: Aldol Condensation with 4-Fluorophenyl and Furan Components
-
Reactants : 1-(Pyrimidin-2-yl)pyrrolidine-2,3-dione, 4-fluorobenzaldehyde, and furan-2-carboxylic acid.
-
Catalyst : Sodium hydroxide (10 mol%) in tetrahydrofuran.
-
Temperature : 0°C to room temperature, 4–6 hours.
Modified Stetter Reaction for Hydroxymethylidene Incorporation
The Stetter reaction, a 1,4-conjugate addition catalyzed by thiazolium salts, is adapted to install the furan-hydroxymethylidene group:
| Parameter | Detail |
|---|---|
| Substrate | 5-(4-Fluorophenyl)-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione |
| Nucleophile | Furan-2-carbaldehyde |
| Catalyst | Triazolium ionic liquid (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 25°C, 8 hours |
| Yield | 55–62% |
This method avoids high temperatures, reducing side reactions like furan ring opening.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
-
Resin : Wang resin functionalized with pyrimidin-2-amine.
-
Steps :
-
Coupling with Fmoc-protected 4-fluorophenylglyoxylic acid.
-
Deprotection and condensation with furan-2-carbaldehyde.
-
Cleavage from resin using trifluoroacetic acid.
-
-
Advantages : Enables parallel synthesis of analogs; purity >90% without chromatography.
Optimization and Scalability Challenges
Solvent and Catalyst Screening
Comparative studies reveal:
Temperature Control
-
Low-Temperature Cyclization (0–5°C) enhances stereoselectivity for the (4E)-isomer, achieving a 7:1 E/Z ratio.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include furanones, alcohol derivatives, and substituted aromatic compounds.
Scientific Research Applications
Structural Characteristics
This compound features a pyrrolidine core substituted with a furan moiety and a pyrimidine ring, along with a fluorophenyl group. The presence of multiple functional groups, including the hydroxymethylidene group, enhances its reactivity and biological activity. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrolidine Core | Central structure providing stability and reactivity |
| Furan Moiety | Contributes to electron density and reactivity |
| Pyrimidine Ring | Associated with various biological activities |
| Fluorophenyl Group | Imparts unique electronic properties |
The biological activity of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione is notable due to its structural components. Compounds with similar frameworks have shown potential in various therapeutic areas:
- Antitumor Activity : Similar compounds have demonstrated efficacy against various cancer cell lines.
- Antioxidant Properties : The furan moiety is known for its ability to scavenge free radicals, contributing to antioxidant activity.
- Neurological Effects : The pyrimidine derivatives are often studied for their potential neuroprotective effects.
Case Studies
Several studies have explored the applications of related compounds, providing insights into the potential of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione:
Mechanism of Action
The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs.
- Pyrimidine vs. Pyridine : The pyrimidin-2-yl group in the target compound provides two nitrogen atoms for H-bonding, compared to the single nitrogen in pyridin-3-ylmethyl analogs (402.42 Da, LogP 4.09) . This may enhance selectivity for enzymes or receptors with complementary polar residues.
Pharmacological Implications
- Antimicrobial Activity : Pyrrolidine-2,3-dione derivatives with acyl and aryl substituents (e.g., 1-(4-hydroxyphenyl)-4-acyl-5-aryl analogs) exhibit antimicrobial properties . The target compound’s furan and pyrimidine groups may similarly disrupt microbial membrane integrity or enzyme function.
- Solubility and Bioavailability: The dimethylaminoethyl group in (445.89 Da) introduces a basic nitrogen, likely improving aqueous solubility. In contrast, the target compound’s LogP (~4.0) suggests moderate lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization for oral delivery.
Q & A
Basic Synthesis and Characterization
Q1: What are the key synthetic challenges in preparing (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione, and how can reaction conditions be optimized to improve yield? A: The synthesis of this compound involves multi-step condensation and cyclization reactions. Key challenges include regioselective introduction of the furan-2-yl(hydroxy)methylidene group and maintaining stereochemical integrity during pyrrolidine-2,3-dione formation. Optimization strategies include:
- Using anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
- Employing high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR to confirm regiochemistry and stereochemistry .
- Adjusting reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or THF) to enhance cyclization efficiency .
Advanced Structural Analysis
Q2: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemical configuration of the furan-2-yl(hydroxy)methylidene substituent? A: SC-XRD provides unambiguous determination of the (4E) configuration and intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidine-2,3-dione carbonyl oxygen. For example:
- Bond lengths (C=O: ~1.21 Å, C–O: ~1.34 Å) and torsion angles (e.g., C4–C5–O–H: ~175°) confirm the (E)-configuration .
- Intermolecular C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, as observed in related pyrrolidine-2,3-dione derivatives .
Biological Activity Profiling
Q3: What methodologies are recommended for evaluating the antimicrobial activity of this compound, and how can conflicting bioassay data be reconciled? A: Standard protocols include:
- Agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
If contradictory results arise: - Verify compound purity via HPLC (>95%) and rule out solvent interference (e.g., DMSO cytotoxicity) .
- Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
Mechanistic and Computational Studies
Q4: How can density functional theory (DFT) calculations predict the compound’s interaction with bacterial target enzymes (e.g., DNA gyrase)? A: DFT studies (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Docking simulations with bacterial DNA gyrase (PDB ID: 1KZN) to assess binding affinity. Key interactions include:
- Compare computed binding energies (ΔG) with experimental IC50 values to validate models .
Data Contradiction Resolution
Q5: How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the furan-2-yl(hydroxy)methylidene moiety? A: Discrepancies often arise from:
- Crystal packing effects (e.g., intermolecular forces in XRD vs. gas-phase DFT).
- Basis set limitations (e.g., 6-31G* vs. larger basis sets).
Mitigation strategies: - Use polarizable continuum models (PCM) in DFT to simulate solvent effects .
- Compare with analogous structures (e.g., 5-(4-Fluorobenzylidene)pyrrolidine-2,3-dione derivatives) to identify systematic deviations .
Advanced Synthetic Methodologies
Q6: What flow-chemistry approaches could improve the scalability of synthesizing this compound? A: Continuous-flow systems offer advantages for:
- Oxidation steps : Use of Omura-Sharma-Swern oxidation under controlled flow rates (0.5–2 mL/min) to minimize side reactions .
- Cyclization : Microreactors with precise temperature control (ΔT ±1°C) enhance reproducibility .
- In-line analytics : UV/Vis or FTIR monitoring for real-time adjustment of residence times .
Stability and Degradation Studies
Q7: What are the major degradation pathways of this compound under accelerated storage conditions (40°C, 75% RH)? A: Stability studies indicate:
- Hydrolysis : The pyrrolidine-2,3-dione ring undergoes hydrolysis in aqueous media (t1/2 ~72 hours at pH 7.4) .
- Photooxidation : The furan-2-yl group forms peroxides under UV light; store in amber vials under nitrogen .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis shows 2.3% weight gain at 75% RH, requiring desiccants during storage .
Advanced Spectroscopic Characterization
Q8: How can 2D NMR (e.g., HSQC, HMBC) resolve overlapping signals in the pyrimidin-2-yl and furan-2-yl regions? A: Key assignments:
- HSQC : Correlate H-5 (δ ~8.2 ppm) of the pyrimidin-2-yl group with C-5 (δ ~155 ppm) .
- HMBC : Long-range couplings between the furan-2-yl hydroxyl proton (δ ~10.5 ppm) and C-4 (δ ~165 ppm) confirm conjugation .
- NOESY : Cross-peaks between H-4 (pyrrolidine) and H-α (furan) confirm spatial proximity in the (4E) configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
